molecular formula C22H28ClNO3 B147193 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 139485-39-5

6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B147193
M. Wt: 389.9 g/mol
InChI Key: MGBDPWBQYMLBMQ-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, also known as Ro 60-0175, is a chemical compound that belongs to the family of tetrahydroisoquinoline alkaloids. It was first synthesized in 1988 by a team of researchers led by Dr. J. P. Overington at F. Hoffmann-La Roche Ltd. in Switzerland. Since then, Ro 60-0175 has been extensively studied for its potential applications in scientific research.

Mechanism Of Action

The exact mechanism of action of 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 is not fully understood, but it is believed to act as a partial agonist at the dopamine D3 receptor. This means that it can activate the receptor to a certain extent, but not to the same degree as a full agonist. 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 has also been shown to modulate the activity of other neurotransmitter systems, which may contribute to its overall effects.

Biochemical And Physiological Effects

6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 has been found to have a range of biochemical and physiological effects, including changes in neurotransmitter release, receptor binding, and gene expression. It has been shown to increase dopamine release in certain brain regions, which may contribute to its effects on mood and motivation. 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 has also been found to affect the expression of genes involved in neuronal plasticity and survival, which may have implications for its potential use in treating neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 for lab experiments is its high affinity and selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the function and regulation of this receptor, as well as its interactions with other neurotransmitter systems. However, one limitation of 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 is that it is not commercially available and must be synthesized in the lab, which can be time-consuming and expensive.

Future Directions

There are several potential future directions for research on 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175. One area of interest is its potential use in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its effects on mood and motivation, which may have implications for its use in treating psychiatric disorders such as depression and addiction. Overall, 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 is a promising compound for scientific research, and further studies are needed to fully understand its potential applications.

Synthesis Methods

The synthesis method of 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 involves the condensation of 2,5-dimethoxy-4-propylbenzaldehyde with 6-chloro-1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent such as sodium borohydride. The resulting product is then hydrolyzed and oxidized to yield 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 in high yield and purity.

Scientific Research Applications

6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 has been widely used in scientific research as a tool for studying the function and regulation of various biological systems. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 has also been found to interact with other neurotransmitter systems, including the serotonin and norepinephrine systems.

properties

CAS RN

139485-39-5

Product Name

6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C22H28ClNO3

Molecular Weight

389.9 g/mol

IUPAC Name

(1S)-6-chloro-1-[(2,5-dimethoxy-4-propylphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol

InChI

InChI=1S/C22H28ClNO3/c1-5-6-15-11-22(27-4)16(12-21(15)26-3)10-19-17-13-20(25)18(23)9-14(17)7-8-24(19)2/h9,11-13,19,25H,5-8,10H2,1-4H3/t19-/m0/s1

InChI Key

MGBDPWBQYMLBMQ-IBGZPJMESA-N

Isomeric SMILES

CCCC1=CC(=C(C=C1OC)C[C@H]2C3=CC(=C(C=C3CCN2C)Cl)O)OC

SMILES

CCCC1=CC(=C(C=C1OC)CC2C3=CC(=C(C=C3CCN2C)Cl)O)OC

Canonical SMILES

CCCC1=CC(=C(C=C1OC)CC2C3=CC(=C(C=C3CCN2C)Cl)O)OC

synonyms

6-chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
BW 736C
BW 737C
BW 737C89
BW-736C
BW-737C
BW-737C89
BW737C89

Origin of Product

United States

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